N-Phenyl-3-biphenylamine

Description

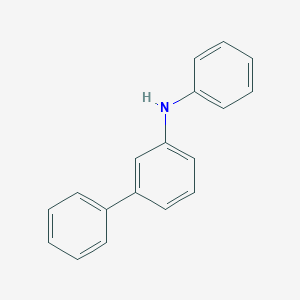

Structure

3D Structure

Properties

IUPAC Name |

N,3-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAYWJUCAONYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609098 | |

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198275-79-5 | |

| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-3-biphenylamine (CAS No: 198275-79-5). The information presented herein is crucial for its application in organic synthesis, materials science, and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental protocol for a common synthetic route is provided, accompanied by a workflow visualization.

Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C18H15N | [1][2] |

| Molecular Weight | 245.32 g/mol | [1][2] |

| Appearance | White to pale yellow or gray to brown crystalline solid/powder. | [1][3] |

| Melting Point | 90-94 °C (Note: Some sources report 92 °C, while one indicates 130-135 °C). | [1][3][4] |

| Boiling Point | Not experimentally determined. Estimated to be >300 °C based on related structures like 3-bromobiphenyl (300.0 ± 9.0 °C) and diphenylamine (302 °C). | [5][6] |

| Solubility | Good solubility in organic solvents such as toluene, ethanol, and ethers.[1][4][7] Insoluble in water.[6][8] | [1][4][6][7][8] |

| pKa (acid dissociation constant) | Not experimentally determined. Estimated to be in the range of 0.8 to 4.5, based on the pKa of diphenylamine (0.79) and other aminobiphenyls (3.82 for 2-aminobiphenyl, 4.35 for 4-aminobiphenyl). A predicted pKa for a structurally similar complex amine is 0.86 ± 0.50. | [9] |

| logP (octanol-water partition coefficient) | Not experimentally determined. Estimated to be > 4, based on the logP of the related compound 3-bromobiphenyl (4.65). | [5] |

Experimental Protocols

A prevalent and versatile method for the synthesis of N-arylamines, including this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route to form carbon-nitrogen bonds.

General Protocol for Buchwald-Hartwig Amination Synthesis of this compound

Materials:

-

3-Bromobiphenyl (or 3-iodobiphenyl)

-

Aniline

-

Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, SPhos, or a similar biaryl phosphine)

-

Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3))

-

Anhydrous toluene (or another suitable aprotic solvent like dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

-

Addition of Reagents: To the flask, add 3-bromobiphenyl, the base (e.g., sodium tert-butoxide), and anhydrous toluene.

-

Initiation of Reaction: Stir the mixture at room temperature for a few minutes, then add aniline.

-

Heating: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and maintain it for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Visualizations

Logical Relationship of Physicochemical Properties

The following diagram illustrates the interconnectedness of the fundamental physicochemical properties of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of N-Phenyl-3-biphenylamine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-3-biphenylamine, also known as 3-anilinobiphenyl, is a diarylamine derivative. Diarylamines are significant structural motifs found in a variety of functional materials, including those used in organic light-emitting diodes (OLEDs), as well as in pharmacologically active compounds. The synthesis of specifically substituted diarylamines is a key focus in medicinal chemistry and materials science. This guide provides a detailed overview of the primary synthetic routes to this compound and the essential analytical techniques for its characterization.

Part 1: Synthesis of this compound

The construction of the C-N bond between an aryl halide and an amine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine in the presence of a base.[3][4] For the synthesis of this compound, this involves the reaction of a 3-substituted biphenyl (e.g., 3-bromobiphenyl or 3-iodobiphenyl) with aniline.

The general reaction scheme is as follows:

-

Aryl Halide: 3-Bromobiphenyl or 3-Iodobiphenyl

-

Amine: Aniline

-

Catalyst: A Palladium(0) source, such as Pd₂(dba)₃ or a Palladium(II) precatalyst like Pd(OAc)₂.

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Examples include BINAP, Xantphos, or specialized Buchwald ligands (e.g., RuPhos, XPhos).[5]

-

Base: A strong, non-nucleophilic base is required, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous, inert aromatic solvents like toluene or xylene are commonly used.

Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[6] While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, modern advancements have introduced ligand-accelerated systems that proceed under milder conditions.[7][8] The reaction, when applied to C-N bond formation, is often specifically referred to as the Goldberg reaction.[6]

The general reaction scheme is as follows:

-

Aryl Halide: 3-Iodobiphenyl is generally more reactive than 3-bromobiphenyl in this reaction.

-

Amine: Aniline

-

Catalyst: A Copper(I) source, most commonly copper(I) iodide (CuI).

-

Ligand: Simple ligands like L-proline or N-methylglycine can significantly improve reaction efficiency and lower the required temperature.[8]

-

Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.

-

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are common.[6]

Data Presentation: Synthesis Parameters

The following table summarizes typical conditions for the synthesis of this compound via these two primary methods.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) |

| Aryl Halide | 3-Bromobiphenyl or 3-Iodobiphenyl | 3-Iodobiphenyl |

| Amine | Aniline | Aniline |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | CuI (5-10 mol%) |

| Ligand | Xantphos, BINAP, or similar phosphine (1-10 mol%) | L-proline or N-methylglycine (10-20 mol%) |

| Base | NaOtBu or KOtBu (1.2-2.0 equiv.) | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) |

| Solvent | Toluene or Xylene | DMSO or DMF |

| Temperature | 80 - 110 °C | 90 - 130 °C |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Part 2: Experimental Protocols

This section provides a representative experimental protocol for the synthesis of this compound using the Buchwald-Hartwig amination method.

Protocol: Buchwald-Hartwig Synthesis of this compound

Materials:

-

3-Bromobiphenyl (1.0 equiv.)

-

Aniline (1.2 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)

-

Xantphos (0.04 equiv.)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

-

Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobiphenyl, Pd(OAc)₂, Xantphos, and NaOtBu.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Part 3: Characterization Techniques

After synthesis and purification, a suite of analytical techniques is employed to confirm the structure, identity, and purity of the this compound product.

Data Presentation: Physicochemical and Spectroscopic Data

| Property | Value / Expected Characteristics |

| Molecular Formula | C₁₈H₁₅N[9] |

| Molecular Weight | 245.32 g/mol [9] |

| Appearance | White to off-white or brown crystalline solid[10] |

| Melting Point | 90.0 - 94.0 °C[10] |

| ¹H NMR Spectroscopy | Aromatic protons (approx. 6.8-7.6 ppm), N-H proton (broad singlet). |

| ¹³C NMR Spectroscopy | Multiple signals in the aromatic region (approx. 115-145 ppm). |

| IR Spectroscopy | N-H stretch (approx. 3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), C=C ring stretches (approx. 1600, 1500 cm⁻¹), C-N stretch (approx. 1310 cm⁻¹).[11] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 245. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 6.8-7.6 ppm) corresponding to the protons on the three phenyl rings. A broad singlet, corresponding to the N-H proton, would also be present.

-

¹³C NMR: The carbon NMR spectrum will display a number of distinct signals in the aromatic region (approximately 115-145 ppm), consistent with the carbon atoms of the biphenyl and aniline moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands include:

-

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.[11]

-

Multiple sharp peaks above 3000 cm⁻¹ due to aromatic C-H stretching.

-

Strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ from C=C stretching vibrations within the aromatic rings.[11]

-

A C-N stretching band typically observed around 1310 cm⁻¹.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electron ionization (EI), the mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 245, corresponding to its molecular weight.

Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak indicates a high degree of purity.

-

Melting Point: A sharp melting point range close to the literature value (90-94 °C) is indicative of high purity.[10]

Part 4: Visualized Workflows

Synthesis Workflow Diagram

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | 198275-79-5 | TCI EUROPE N.V. [tcichemicals.com]

- 11. asianpubs.org [asianpubs.org]

N-Phenyl-3-biphenylamine: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenyl-3-biphenylamine, a key organic intermediate with significant applications in the field of organic electronics. This document consolidates essential chemical data, physical properties, and a generalized synthetic approach to support its use in research and development.

Core Chemical and Physical Data

This compound, also known as 3-Anilinobiphenyl, is an aromatic amine with the molecular formula C18H15N. Its chemical structure and key identifiers are summarized below.

| Parameter | Value | Reference |

| CAS Number | 198275-79-5 | [1][2][3] |

| Molecular Formula | C18H15N | [4] |

| Molecular Weight | 245.32 g/mol | [4] |

| Synonyms | N-phenyl-[1,1'-biphenyl]-3-amine, 3-Anilinobiphenyl | [3][5] |

Physicochemical Properties

The table below outlines the known physical and chemical properties of this compound. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | White to gray to brown powder or crystals |

| Melting Point | 90.0 to 94.0 °C |

| Purity | >98.0% (GC) |

Applications in Organic Electronics

This compound is a versatile building block in materials science, particularly in the development of organic semiconductors. Its primary application lies in the fabrication of Organic Light-Emitting Diodes (OLEDs). Within an OLED device, it can function as a component in the hole transport layer (HTL) or as part of the emissive layer, contributing to the overall efficiency, brightness, and stability of the device. The biphenylamine structure provides excellent charge mobility and thermal stability, which are critical for the longevity and performance of OLED displays.

Generalized Synthetic Approach

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Ullmann Condensation Approach

The following provides a generalized, hypothetical experimental protocol for the synthesis of this compound based on the Ullmann condensation reaction. Note: This is a representative procedure and may require optimization.

Materials:

-

3-bromobiphenyl

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobiphenyl (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to a temperature between 120-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Device Architecture: OLED Integration

The role of this compound in an OLED can be visualized in the context of a typical device structure. The following diagram illustrates a simplified multi-layer OLED architecture where a material like this compound could be incorporated into the hole transport layer.

Caption: Simplified architecture of an Organic Light-Emitting Diode (OLED).

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. N-phenyl-[1,1'-biphenyl]-3-amine - CAS:198275-79-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 198275-79-5 [chemicalbook.com]

- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 198275-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solubility of N-Phenyl-3-biphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenyl-3-biphenylamine, a significant aromatic amine, finds applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a detailed, generalized experimental protocol for the precise determination of its solubility.

Introduction

This compound, with the chemical formula C₁₈H₁₅N, is a white to pale yellow crystalline solid. Its molecular structure, featuring both phenyl and biphenyl groups, dictates its solubility characteristics, rendering it generally soluble in organic solvents. The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For researchers and professionals in drug development and chemical synthesis, precise solubility data is essential for tasks such as solvent selection for reactions and crystallizations, development of purification strategies, and formulation of products.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits good solubility in common organic solvents.[1] Specific qualitative observations include:

-

Good solubility in ethanol and ethers.[1]

-

Soluble in toluene.

While this qualitative information provides a general guideline, it lacks the precise, quantitative data required for many scientific applications. The polarity of the solvent and the temperature are key factors that will influence the extent of solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in various organic solvents at specified temperatures. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for applications requiring precise solubility values.

To address this, a generalized yet detailed experimental protocol for determining the solubility of this compound is provided in the subsequent section. This protocol can be adapted by researchers to generate the specific quantitative data they require.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Constant temperature shaker bath or incubator

-

Thermostatically controlled vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.

References

Spectroscopic data (NMR, IR, UV-Vis) for N-Phenyl-3-biphenylamine.

Spectroscopic Data of N-Phenyl-3-biphenylamine: A Technical Guide

Introduction

This compound is an aromatic amine of interest to researchers in materials science and drug development. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and characteristics of organic compounds. This guide provides a summary of expected spectroscopic data for this compound, based on the analysis of structurally similar compounds, and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, and key IR absorption bands for a compound structurally similar to this compound.

Table 1: ¹H NMR Data for Diphenylamine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.25 | t | 7.0 | 4H (meta-protons) |

| 7.07 | d | 7.7 | 4H (ortho-protons) |

| 6.92 | t | 7.3 | 2H (para-protons) |

| 5.63 | s (broad) | - | 1H (N-H) |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from multiple references.[1][2]

Table 2: ¹³C NMR Data for Diphenylamine

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C (quaternary, attached to N) |

| 129.1 | CH (meta) |

| 120.8 | CH (ortho) |

| 117.6 | CH (para) |

Solvent: CDCl₃, Frequency: 100 MHz.[1][3]

Table 3: Infrared (IR) Spectroscopy Data for Diphenylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120-3180 | Weak | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Bending |

| 1310-1360 | Strong | C-N Stretch |

| 680-750 | Strong | C-H Out-of-plane Bending |

Data compiled from various sources.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of diphenylamine in ethanol exhibits an absorption maximum around 300 nm.[5] This absorption is attributed to π → π* electronic transitions within the aromatic rings. For this compound, a similar absorption profile is expected, potentially with a slight shift in the absorption maximum due to the extended conjugation from the additional phenyl group.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1]

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

A standard one-pulse sequence is used for acquisition.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.[1]

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A longer acquisition time and a greater number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually 0.1 to 1.0).

-

-

UV-Vis Spectrum Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the dilute sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the instrument.

-

Scan the sample over a wavelength range of approximately 200 to 800 nm.

-

The instrument will record the absorbance of the sample as a function of wavelength.[5]

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound.

References

An In-depth Technical Guide to the Electronic and Molecular Structure of N-Phenyl-3-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and molecular structure of N-Phenyl-3-biphenylamine (also known as 3-anilinobiphenyl). The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of this triarylamine derivative. This document summarizes key data, outlines detailed experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.

Core Molecular and Physical Properties

This compound is an aromatic amine with the chemical formula C18H15N. It is a solid at room temperature and sees application as an intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a potential scaffold in medicinal chemistry.[1][2]

| Property | Value | Reference |

| Chemical Formula | C18H15N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| CAS Number | 198275-79-5 | |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 90.0 to 94.0 °C | |

| Solubility | Soluble in common organic solvents | [1] |

Molecular Structure and Geometry

The molecular structure of this compound, like other triarylamines, is characterized by a central nitrogen atom bonded to three aryl groups. This arrangement results in a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings.[2] The nitrogen atom typically adopts a trigonal planar or nearly planar geometry.

| Parameter | Expected Value Range |

| C-N Bond Length | 1.40 - 1.44 Å |

| C-C (within phenyl) Bond Length | 1.38 - 1.41 Å |

| C-C (inter-ring) Bond Length | 1.48 - 1.51 Å |

| C-N-C Bond Angle | 118 - 122° |

| Phenyl Ring Dihedral Angles | 30 - 50° |

Electronic Structure and Properties

The electronic properties of this compound are of significant interest for its application in optoelectronic materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its charge transport capabilities. These properties can be investigated both experimentally through techniques like cyclic voltammetry and UV-Vis spectroscopy, and computationally using DFT.

For many triarylamine derivatives, the HOMO is localized on the nitrogen atom and the adjacent phenyl rings, while the LUMO is distributed over the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter influencing the material's electronic and optical properties.[8][9]

| Parameter | Typical Experimental/Computational Value Range |

| HOMO Energy Level | -5.1 to -5.8 eV |

| LUMO Energy Level | -2.0 to -2.5 eV |

| HOMO-LUMO Gap | 2.8 to 3.5 eV |

| UV-Vis Absorption (λmax) | 300 - 350 nm |

| Oxidation Potential | +0.5 to +1.2 V (vs. Fc/Fc+) |

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

A robust and widely used method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[10][11] This cross-coupling reaction forms the C-N bond between an aryl halide and an amine.

Reactants and Reagents:

-

3-Bromobiphenyl (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 0.02 eq)

-

(2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, XPhos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene, followed by 3-bromobiphenyl and aniline via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Protocols

Objective: To determine the electronic absorption properties and estimate the optical bandgap.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of this compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.

-

The wavelength of maximum absorption (λmax) corresponds to the primary electronic transition. The optical bandgap can be estimated from the onset of the absorption edge.

Objective: To determine the electrochemical properties, including the HOMO energy level.

Instrumentation: A potentiostat with a three-electrode cell.

Setup:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Concentration: Approximately 1 mM.

Procedure:

-

Assemble the three-electrode cell with the electrolyte solution and purge with an inert gas (argon or nitrogen) for at least 15 minutes to remove oxygen.

-

Record a background voltammogram of the electrolyte solution.

-

Add the this compound solution to the cell.

-

Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back at a scan rate of 50-100 mV/s.

-

Record the resulting voltammogram. The potential at which the first oxidation peak appears is used to estimate the HOMO energy level relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Objective: To obtain the optimized molecular geometry and electronic structure (HOMO/LUMO energies).

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger.[9][12][13] This calculation provides the lowest energy conformation and detailed geometric parameters (bond lengths, angles, dihedrals).

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine the energies of the frontier molecular orbitals (HOMO and LUMO).

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The synthesis of this compound via Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Characterization

The characterization of this compound involves a logical flow of synthesis, purification, and analysis to determine its structural and electronic properties.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Triphenylamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A new crystal phase of N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N-Diphenyl-[1,1'-biphenyl]-4-amine | C24H19N | CID 9901683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. oaji.net [oaji.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Phenyl-3-biphenylamine and its Potential Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenyl-3-biphenylamine, a biphenylamine scaffold with significant potential in medicinal chemistry. The document details synthetic methodologies, explores known biological activities of its analogues, and presents structure-activity relationships, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

This compound, also known as 3-anilinobiphenyl, belongs to the class of N-aryl biphenylamines. This structural motif is of considerable interest in drug discovery due to its presence in a variety of biologically active molecules. The biphenyl core provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. Analogues of this compound have demonstrated a range of biological activities, including anticancer and kinase inhibitory effects, highlighting the therapeutic potential of this chemical class. This guide will delve into the synthesis, known biological activities, and future potential of derivatives and analogues based on the this compound core.

Synthesis of this compound and its Analogues

The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer a high degree of flexibility and functional group tolerance, making them ideal for the construction of diverse libraries of analogues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust method for the formation of the biphenyl C-C bond. A general approach involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be envisioned through two primary retrosynthetic disconnections as illustrated below.

An In-depth Technical Guide to the Health and Safety Handling of N-Phenyl-3-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for professionals in research and development. The information provided for N-Phenyl-3-biphenylamine (CAS No. 198275-79-5) is based on currently available data, which is limited. For comprehensive safety information, always refer to the substance's specific Safety Data Sheet (SDS) provided by the supplier and follow all applicable institutional and governmental regulations.

Section 1: Chemical and Physical Properties

This compound is a crystalline powder, with colors ranging from white and yellow to gray and brown.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| CAS Number | 198275-79-5 | [2][3] |

| Molecular Formula | C18H15N | [2][4] |

| Molecular Weight | 245.33 g/mol | [2][4] |

| Appearance | White to Gray to Brown powder/crystal | |

| Melting Point | 90.0 to 94.0 °C | |

| Boiling Point | 141 °C (lit.) | [3] |

| Flash Point | 121 °C (lit.) | [3] |

| Density | 1.111 g/cm³ | [3] |

| Vapor Pressure | 3.46E-07 mmHg at 25°C | [3] |

Section 2: Toxicological Data and Hazard Identification

Detailed toxicological data for this compound is not extensively available in the public domain. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. The following table summarizes the known hazard information.

| Hazard Category | Classification | Precautionary Statements |

| Acute Toxicity | Data not available | Assume toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Data not available | Avoid contact with skin. Wear protective gloves and clothing. |

| Eye Damage/Irritation | Data not available | Avoid contact with eyes. Wear eye and face protection. |

| Respiratory/Skin Sensitization | Data not available | Avoid breathing dust/fumes/gas/mist/vapors/spray. |

| Carcinogenicity/Mutagenicity | Data not available | Handle as a potential carcinogen/mutagen. |

GHS Hazard Statements (General Recommendation):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Experimental Protocols for Safe Handling

Given the limited specific data, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling research chemicals.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

3.2 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2 to 8 °C.[1]

3.3 Spill and Waste Management

Prompt and appropriate response to spills is critical to prevent exposure and environmental contamination.

Caption: General workflow for responding to a chemical spill.

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Section 4: Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

References

An In-depth Technical Guide on the Thermal Stability of N-Phenyl-3-biphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of N-Phenyl-3-biphenylamine. Due to a lack of extensive publicly available data specifically detailing the decomposition temperature of this compound, this document focuses on its known physical properties and outlines the standard methodologies for determining thermal stability.

Introduction

This compound, a biphenyl amine derivative, is a chemical compound of interest in various research and development sectors. Understanding its thermal stability is crucial for determining its suitability in applications where it might be subjected to elevated temperatures, such as in materials science and drug development. Thermal stability data, including the decomposition temperature, provides critical insights into the material's operational limits and potential degradation pathways.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C18H15N | [1] |

| Molecular Weight | 245.32 g/mol | [1] |

| Appearance | White to Gray to Brown powder to crystal | [2] |

| Melting Point | 90.0 to 94.0 °C | [2] |

| 92 °C | [3] | |

| 111 °C (lit.) | [1] | |

| Boiling Point | 141 °C (lit.) | [1] |

| Flash Point | 121 °C (lit.) | [1] |

| Density | 1.111 g/cm³ | [1] |

Note: The literature presents some variability in the reported melting point, which could be attributed to different experimental conditions or sample purity.

Methodology for Determining Thermal Stability

To ascertain the thermal stability and decomposition temperature of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The following are detailed, generalized experimental protocols for TGA and DSC analysis, based on standard practices for organic compounds.

1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of mass loss indicates decomposition or evaporation.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The pan is loaded into the TGA furnace.

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative decomposition.

-

The sample is heated at a constant rate, for instance, 10 K/min or 20 °C/min.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The analysis is typically run over a temperature range that extends beyond the expected decomposition point, for example, from ambient temperature to 600 °C.

-

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature is often reported as the onset temperature of the major weight loss step.

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., flowing nitrogen).

-

The heat flow to the sample and reference is monitored.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

Visualization of Experimental Workflow

The logical flow of a typical thermal analysis experiment can be visualized as follows:

Caption: Workflow for Thermal Stability Analysis.

Conclusion

While specific experimental data on the thermal decomposition of this compound is currently limited in publicly accessible literature, its thermal stability can be thoroughly investigated using standard analytical techniques such as TGA and DSC. The provided physicochemical data serves as a baseline for handling and storage, and the detailed experimental protocols offer a clear path for researchers to determine its thermal properties. The resulting data would be invaluable for defining the operational limits and ensuring the safe and effective use of this compound in its various applications.

References

N-Phenyl-3-biphenylamine (m-MTDATA): A Comprehensive Technical Guide to its Hole Transport Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-3-biphenylamine, commonly known as m-MTDATA (4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine), is a starburst-type amorphous organic material that has garnered significant attention as a highly effective hole transport material (HTM) in a variety of optoelectronic applications.[1] Its unique molecular structure, characterized by a central triphenylamine core with three N-phenyl-N-(m-tolyl)amino arms, imparts excellent thermal stability and a low ionization potential, making it a prime candidate for facilitating efficient hole injection and transport in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][3] This technical guide provides an in-depth exploration of the hole transport mechanism of m-MTDATA, including its synthesis, electronic properties, and the experimental techniques used for its characterization.

Core Mechanism of Hole Transport

The predominant mechanism for hole transport in amorphous organic semiconductors like m-MTDATA is hopping . Unlike in crystalline inorganic semiconductors where charge carriers move through well-defined energy bands, in amorphous materials, charge transport occurs via discrete "hops" between localized electronic states.[4] These localized states arise from the inherent disorder in the material's molecular packing.

The process can be conceptualized as a series of redox reactions where a neutral molecule passes a positive charge (a hole) to an adjacent neutral molecule. The efficiency of this process is primarily governed by two key factors:

-

Intermolecular Distance and Overlap: The rate of hopping is exponentially dependent on the distance between adjacent molecules. Closer packing and favorable orbital overlap between neighboring molecules increase the probability of a successful hop.

-

Energetic Disorder: Variations in the local environment of each molecule lead to a distribution of Highest Occupied Molecular Orbital (HOMO) energy levels. Holes will preferentially hop to sites with lower energy (more favorable for hole occupation), but thermal energy can assist in overcoming small energy barriers to hop to sites with slightly higher energy.

m-MTDATA's starburst structure helps to promote the formation of homogeneous amorphous thin films with good intermolecular contact, which is conducive to efficient hole hopping.[2]

Quantitative Data Summary

The following tables summarize key electronic and performance data for m-MTDATA.

| Property | Value | Reference(s) |

| HOMO Level | 5.1 eV | [2] |

| LUMO Level | 2.0 eV | [2] |

| Ionization Potential | Low (comparable to derivatives) | [5] |

| Hole Mobility | 1.06 x 10⁻³ cm²/V·s (for a derivative) | [5] |

| Melting Point | 210 °C | [2] |

Experimental Protocols

Synthesis of m-MTDATA (Likely Method)

Reaction: Tris(4-iodophenyl)amine and N-phenyl-3-methylaniline are reacted in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.

Detailed Protocol:

-

Reactant Preparation: In a glovebox, a reaction vessel is charged with tris(4-iodophenyl)amine, N-phenyl-3-methylaniline (3.3 equivalents), sodium tert-butoxide (4.5 equivalents), Pd₂(dba)₃ (0.01 equivalents), and P(t-Bu)₃ (0.04 equivalents).

-

Solvent Addition: Anhydrous toluene is added to the reaction vessel.

-

Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure m-MTDATA.

Hole Mobility Measurement: Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state technique used to determine the charge carrier mobility in a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.

Device Fabrication:

-

A pre-patterned indium tin oxide (ITO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

An optional hole injection layer (e.g., PEDOT:PSS) can be spin-coated onto the ITO to ensure ohmic contact.

-

The m-MTDATA layer is then deposited onto the substrate, typically by thermal evaporation in a high-vacuum chamber, to the desired thickness (e.g., 100 nm).

-

A top electrode with a high work function (e.g., gold or molybdenum trioxide/aluminum) is then deposited by thermal evaporation to complete the hole-only device structure (ITO/m-MTDATA/Au).

Measurement Protocol:

-

The I-V characteristics of the fabricated device are measured using a source-measure unit.

-

The current density (J) is plotted against the applied voltage (V) on a log-log scale.

-

At low voltages, the current follows Ohm's law (J ∝ V). At higher voltages, the current becomes space-charge limited, and in the ideal trap-free case, follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, μ is the hole mobility, and d is the thickness of the organic layer.

-

The hole mobility (μ) can be extracted from the slope of the J vs. V² plot in the SCLC region.

HOMO Level Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).

-

A solution of m-MTDATA is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.

Measurement Protocol:

-

The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current is measured.

-

The resulting plot of current versus potential is a cyclic voltammogram.

-

The onset potential of the first oxidation peak (E_ox) is determined from the voltammogram.

-

The HOMO energy level can then be estimated using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]. The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[6]

Visualizations

Caption: Likely synthesis route for m-MTDATA via Buchwald-Hartwig amination.

Caption: Workflow for SCLC hole mobility measurement.

Caption: Hole hopping mechanism in amorphous m-MTDATA.

References

- 1. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine | 124729-98-2 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dichotomy between the band and hopping transport in organic crystals: insights from experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. New m-MTDATA skeleton-based hole transporting materials for multi-resonant TADF OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-Phenyl-3-biphenylamine as a Hole-Transport Layer in OLEDs

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the utilization of N-Phenyl-3-biphenylamine as a hole-transport layer (HTL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). While specific experimental data for this compound is limited in publicly available literature, this guide offers a comprehensive framework based on established principles of OLED fabrication and the properties of analogous arylamine-based hole-transport materials. The protocols provided herein are generalized for small molecule organic semiconductor deposition and should be optimized for the specific properties of this compound.

Introduction

Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, owing to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—from the anode and cathode, respectively, to the emissive layer where they recombine to produce light. The hole-transport layer (HTL) plays a crucial role in this process by facilitating the efficient transport of holes from the anode and blocking the passage of excitons from the emissive layer to the anode, thereby enhancing device efficiency and lifetime.

This compound, a member of the triarylamine family, is a potential candidate for use as a hole-transport material. Its aromatic structure suggests good charge-carrying capabilities and morphological stability, which are key requirements for an effective HTL. This document outlines the material properties, a general synthesis approach, and detailed protocols for the fabrication and characterization of OLEDs using an this compound HTL.

Material Properties of this compound

Specific experimental data for the electronic and transport properties of this compound are not widely reported. However, some basic physical properties have been identified.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3-Anilinobiphenyl |

| CAS Number | 198275-79-5 |

| Molecular Formula | C₁₈H₁₅N |

| Molecular Weight | 245.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 90.0 to 94.0 °C[1] |

For comparison, the properties of commonly used hole-transport materials are provided in the table below. These values can serve as a benchmark for the expected performance of this compound.

| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) |

| NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) | ~5.4 - 5.6 | ~2.4 - 2.6 | 10⁻³ - 10⁻⁴ | ~95 |

| TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | ~5.5 | ~2.3 | 10⁻³ - 10⁻⁴ | ~60 |

| α-NPD (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~5.4 - 5.5 | ~2.3 - 2.4 | 10⁻³ - 10⁻⁴ | ~96 |

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound and the fabrication of a multi-layer OLED device incorporating it as the HTL.

Synthesis of this compound (General Buchwald-Hartwig Amination)

A common method for the synthesis of triarylamines is the Buchwald-Hartwig amination. A general procedure is outlined below.

Materials:

-

3-Bromobiphenyl

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaO-t-Bu)

-

Anhydrous toluene

Procedure:

-

In a glovebox, add 3-bromobiphenyl, aniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents) to a dry Schlenk flask.

-

Add anhydrous toluene to the flask.

-

Seal the flask and bring it out of the glovebox.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Further purify the material for OLED applications by sublimation.

OLED Device Fabrication Protocol

This protocol describes the fabrication of a standard multi-layer OLED device using thermal evaporation.

Device Structure: ITO / Hole-Injection Layer (HIL) / This compound (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Cathode.

Materials and Equipment:

-

Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

-

High-purity organic materials for each layer (e.g., HAT-CN for HIL, Alq₃ for EML/ETL)

-

Lithium fluoride (LiF) for EIL

-

Aluminum (Al) for cathode

-

Deionized water, acetone, isopropyl alcohol

-

Ultrasonic bath

-

UV-Ozone or oxygen plasma cleaner

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Quartz crystal microbalance (QCM) for thickness monitoring

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

-

UV-curable epoxy and glass slides for encapsulation

Procedure:

-

Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Rinse the substrates with deionized water between each sonication step. c. Dry the substrates with a stream of dry nitrogen. d. Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove any remaining organic residues.

-

Thin Film Deposition: a. Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber. b. Load the organic materials, LiF, and Al into separate evaporation sources (e.g., crucibles). c. Evacuate the chamber to a base pressure of < 10⁻⁶ Torr. d. Sequentially deposit the layers onto the ITO substrate according to the desired device architecture. A typical layer stack is as follows: i. HIL: 10 nm of HAT-CN at a deposition rate of 0.1 Å/s. ii. HTL: 40 nm of This compound at a deposition rate of 1-2 Å/s. iii. EML: 20 nm of the desired emissive material (e.g., Alq₃ for green emission) at a deposition rate of 1-2 Å/s. iv. ETL: 30 nm of an electron-transporting material (e.g., Alq₃ or TPBi) at a deposition rate of 1-2 Å/s. v. EIL: 1 nm of LiF at a deposition rate of 0.1-0.2 Å/s. vi. Cathode: 100 nm of Al at a deposition rate of 5-10 Å/s. e. Use a quartz crystal microbalance to monitor the thickness and deposition rate of each layer in real-time.

-

Encapsulation: a. Without breaking vacuum, transfer the fabricated devices into an inert atmosphere glovebox. b. Apply a bead of UV-curable epoxy around the active area of the device. c. Carefully place a clean glass slide on top of the epoxy, ensuring no air bubbles are trapped. d. Cure the epoxy by exposing it to a UV lamp for the recommended time.

Device Characterization

Once fabricated, the OLED devices should be characterized to evaluate their performance.

-

Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter unit and a photodetector to measure the current density and luminance as a function of the applied voltage. This will determine the turn-on voltage, operating voltage, and brightness of the device.

-

Electroluminescence (EL) Spectrum: Use a spectrometer to measure the emission spectrum of the device at a given voltage to determine the color coordinates (CIE).

-

Efficiency Measurements: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data.

-

Device Lifetime: Monitor the luminance of the device over time at a constant current to determine its operational stability (e.g., T₅₀, the time it takes for the luminance to decay to 50% of its initial value).

Visualizations

OLED Fabrication Workflow

References

Application Notes and Protocols for N-Phenyl-3-biphenylamine in Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-3-biphenylamine, a derivative of triphenylamine, is a promising candidate for use as a hole transport material (HTM) in perovskite solar cells (PSCs). Its molecular structure, featuring a conjugated system of aromatic rings, facilitates efficient hole extraction from the perovskite absorber layer and subsequent transport to the electrode. This document provides detailed application notes and protocols for the integration of this compound into the fabrication of high-performance perovskite solar cells. The methodologies and expected outcomes are based on established practices for analogous triphenylamine and diphenylamine-based HTMs in state-of-the-art perovskite solar cell research.

Role of this compound in Perovskite Solar Cells

In a typical p-i-n (inverted) or n-i-p (conventional) perovskite solar cell architecture, the HTM plays a crucial role in:

-

Efficient Hole Extraction: Facilitating the transfer of photogenerated holes from the valence band of the perovskite layer.

-

Hole Transport: Providing a conductive pathway for holes to travel towards the anode (e.g., Gold or Silver).

-

Electron Blocking: Preventing electrons from the perovskite's conduction band from reaching the anode, thus reducing recombination losses.

-

Interfacial Passivation: Passivating defects at the perovskite surface to minimize non-radiative recombination and enhance device stability.

The chemical structure of this compound is anticipated to provide good solubility in common organic solvents used for device fabrication and to form a uniform, pinhole-free thin film, which is critical for achieving high power conversion efficiencies.

Quantitative Data Summary

While specific data for this compound is not extensively available in published literature, the following table summarizes typical performance metrics achieved with closely related diphenylamine and triphenylamine-based HTMs in perovskite solar cells. These values can serve as a benchmark for evaluating the performance of devices incorporating this compound.

| Parameter | Symbol | Typical Value Range | Unit |

| Power Conversion Efficiency | PCE | 18 - 22 | % |

| Open-Circuit Voltage | Voc | 1.05 - 1.15 | V |

| Short-Circuit Current Density | Jsc | 22 - 25 | mA/cm2 |

| Fill Factor | FF | 75 - 82 | % |

Experimental Protocols

Synthesis of this compound

Note: A generalized synthetic protocol based on common cross-coupling reactions for similar molecules is provided below. Specific reaction conditions may need optimization.

Reaction: Buchwald-Hartwig amination of 3-bromobiphenyl with aniline.

Materials:

-

3-Bromobiphenyl

-

Aniline

-

Palladium(II) acetate (Pd(OAc)2)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

In a nitrogen-filled glovebox, combine 3-bromobiphenyl (1.0 eq), aniline (1.2 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a Schlenk flask.

-

Add anhydrous toluene to the flask.

-

Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic pathway for this compound.

Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)

This protocol outlines the fabrication of a perovskite solar cell using this compound as the hole transport layer in an inverted p-i-n architecture.

Materials and Substrates:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

This compound

-

Chlorobenzene (anhydrous)

-

Perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ in a mixed solvent of DMF and DMSO)

-

Electron Transport Layer (ETL) material (e.g., PCBM, C60)

-

Bathocuproine (BCP)

-

Silver (Ag) or Gold (Au) evaporation pellets

-

Cleaning solvents: Deionized water, isopropanol, acetone

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of this compound in anhydrous chlorobenzene (e.g., 5-10 mg/mL).

-

Spin-coat the this compound solution onto the cleaned ITO substrate at 3000-5000 rpm for 30 seconds.

-

Anneal the substrate at 100-120 °C for 10 minutes on a hotplate.

-

-

Perovskite Layer Deposition (One-Step Method):

-

Transfer the substrate with the HTL into a nitrogen-filled glovebox.

-

Spin-coat the perovskite precursor solution onto the HTL at a two-step spin program (e.g., 1000 rpm for 10 s, then 4000-6000 rpm for 30 s).

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate about 5-10 seconds before the end of the program.

-

Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Prepare a solution of the ETL material (e.g., 20 mg/mL PCBM in chlorobenzene).

-

Spin-coat the ETL solution onto the perovskite layer at 1000-2000 rpm for 30 seconds.

-

Anneal at 80-100 °C for 5-10 minutes if required.

-

-

Buffer Layer and Metal Electrode Deposition:

-

Deposit a thin layer of BCP (approximately 5-10 nm) onto the ETL via thermal evaporation.

-

Deposit the metal back contact (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.

-

Caption: Experimental workflow for perovskite solar cell fabrication.

Characterization of the Perovskite Solar Cell

1. Current Density-Voltage (J-V) Measurement:

-

Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

-

Measure the J-V curve by sweeping the voltage from forward to reverse bias and vice versa to assess any hysteresis.

-

Extract key photovoltaic parameters: Voc, Jsc, FF, and PCE.

2. External Quantum Efficiency (EQE) Measurement:

-

Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.

-

Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the value obtained from the J-V measurement.

3. Morphological and Structural Characterization:

-

Scanning Electron Microscopy (SEM): To visualize the cross-section of the device and the morphology of each layer.

-

Atomic Force Microscopy (AFM): To characterize the surface roughness and grain size of the HTL and perovskite films.

-

X-ray Diffraction (XRD): To confirm the crystalline structure of the perovskite film.

Signaling Pathways and Logical Relationships

The efficient operation of the perovskite solar cell with this compound as the HTM relies on the well-aligned energy levels of the different components. The following diagram illustrates the charge generation and transport pathway.

Caption: Charge generation and transport pathway in the solar cell.

Conclusion

This compound holds significant promise as a cost-effective and efficient hole transport material for perovskite solar cells. The protocols outlined in this document provide a comprehensive guide for its synthesis, integration into solar cell devices, and subsequent characterization. While the provided performance data is based on analogous compounds, it sets a strong precedent for achieving high-efficiency devices. Further research and optimization of deposition parameters and device architecture are encouraged to fully realize the potential of this compound in advancing perovskite photovoltaic technology.

N-Phenyl-3-biphenylamine: A Versatile Building Block for Organic Semiconductors

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Phenyl-3-biphenylamine, a member of the triarylamine family, is a promising organic molecule that serves as a fundamental building block for the development of advanced organic semiconductor materials. Its inherent electronic properties, characterized by a high hole mobility and suitable energy levels, make it an attractive candidate for applications in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). These materials are instrumental in creating efficient hole transport layers (HTLs), which are crucial for balanced charge injection and transport, ultimately enhancing device performance and longevity.

Physicochemical Properties

This compound, also known as 3-anilinobiphenyl, is a solid organic compound with the following properties:

| Property | Value | Reference |

| CAS Number | 198275-79-5 | [1][2][3] |

| Molecular Formula | C18H15N | [2][3] |

| Molecular Weight | 245.32 g/mol | [2][3] |

| Appearance | White to Gray to Brown powder/crystal | |

| Melting Point | 92 °C | [3] |

| Purity | >98.0% (GC) |

Applications in Organic Electronics